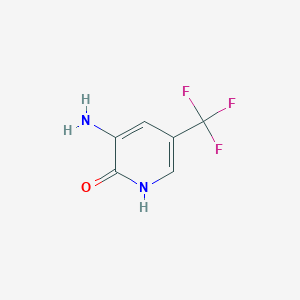

3-Amino-5-(trifluoromethyl)pyridin-2-ol

Description

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJVAYOQXPDMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368036 | |

| Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90778-25-9 | |

| Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document delves into the structural features, experimentally determined and predicted properties, and detailed protocols for their empirical validation. The causality behind experimental choices is elucidated to provide field-proven insights for researchers. By integrating data from various sources and outlining robust analytical methodologies, this guide aims to be an essential resource for scientists engaged in the research and development of molecules incorporating this important scaffold.

Introduction and Significance

This compound, existing in tautomeric equilibrium with 3-amino-5-(trifluoromethyl)pyridin-2(1H)-one, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2] The presence of an amino group, a hydroxyl group (in its enol form), and an electron-withdrawing trifluoromethyl group on the pyridine ring imparts a unique combination of electronic and steric properties. These features make it a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity.[1] Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, predicting its behavior in biological systems, and designing efficient formulation strategies.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases. It is crucial to note that some of the listed properties are predicted and should be experimentally verified for any critical application.

| Property | Value | Source(s) |

| CAS Number | 90778-25-9 | [3][4][5][6] |

| Molecular Formula | C₆H₅F₃N₂O | [2][4][6] |

| Molecular Weight | 178.11 g/mol | [2][4][6] |

| Appearance | Off-white to pale yellow crystalline powder | [7] |

| Melting Point | 164-168 °C | [7] |

| Boiling Point (Predicted) | 256.7 ± 40.0 °C | [4] |

| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [7] |

| pKa (Predicted) | 11.39 ± 0.10 | [4] |

| Purity | ≥97-98% | [6][7] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. | [4][5] |

Experimental Determination of Physicochemical Properties

To ensure the highest level of scientific integrity, experimental validation of the physicochemical properties is essential. The following section outlines detailed, self-validating protocols for the determination of key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow. The reported melting point of 164-168 °C suggests a relatively pure compound.[7]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[8]

-

Measurement:

-

A rapid heating rate (e.g., 10-15 °C/min) is initially employed to determine an approximate melting point.[9]

-

The apparatus is then allowed to cool.

-

A second determination is performed with a slow heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[9]

-

-

Validation: The procedure should be repeated at least twice to ensure reproducibility. The calibration of the thermometer should be regularly checked with certified standards.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The statement "slightly soluble in water; soluble in organic solvents like DMSO and DMF" provides a qualitative assessment.[7] A quantitative determination, particularly in aqueous buffers of varying pH, is crucial for drug development.[10]

Experimental Protocol (Equilibrium Shake-Flask Method):

-

Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) and other relevant organic solvents.[10] The experiments should be conducted at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[10]

-

Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid ensures that equilibrium is reached.[11]

-

Equilibration: The vials are agitated (e.g., on a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the optimal equilibration time.[11]

-

Sample Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate for each solvent. The pH of the aqueous buffers should be verified before and after the experiment.[10]

Caption: Workflow for Solubility Determination.

pKa Determination

The predicted pKa of 11.39 suggests that this compound is a weak acid, likely due to the hydroxyl group on the pyridine ring.[4] The amino group would have a much lower pKa. Experimental determination is necessary to confirm this value, as it significantly influences solubility and absorption characteristics.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure sufficient solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acidic protons have been neutralized.[1]

-

Validation: The titration should be performed multiple times. The pH meter must be calibrated with standard buffers before use. For sparingly soluble compounds, specialized techniques like spectrophotometric or solubility-based pKa determination may be required.[1]

Spectral and Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and environment of protons on the pyridine ring and the amino group.

-

¹³C NMR would show the signals for the carbon atoms in the molecule, with the trifluoromethyl group exhibiting a characteristic quartet.

-

¹⁹F NMR is particularly useful for confirming the presence and purity of the trifluoromethyl group, which would appear as a singlet.

-

-

Infrared (IR) Spectroscopy: Key functional groups would produce characteristic absorption bands, such as N-H stretching for the amino group, O-H stretching for the hydroxyl group, and C=O stretching for the pyridone tautomer.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (178.11 g/mol ) and provide information about its fragmentation pattern, aiding in structural elucidation.[2][4][6]

Representative Synthesis Pathway

As a key intermediate, understanding its synthesis is crucial. While the exact commercial synthesis route may be proprietary, a plausible synthetic approach can be proposed based on established pyridine chemistry. A potential route could involve the construction of the substituted pyridine ring followed by functional group manipulations. Researchers interested in the synthesis of trifluoromethylpyridines can refer to literature reviews on this topic for various synthetic strategies.[12]

Disclaimer: The following is a generalized, theoretical synthesis pathway and has not been experimentally validated for this specific compound.

Caption: A Theoretical Synthesis Pathway.

Conclusion

This compound is a valuable building block in modern drug discovery and agrochemical research. This guide has consolidated the available physicochemical data and provided a framework for its experimental validation. By employing the detailed protocols herein, researchers can ensure the quality and consistency of this intermediate, thereby facilitating the discovery and development of new chemical entities. The synthesis and application of trifluoromethyl-containing heterocycles remain an active area of research, and a thorough understanding of the properties of key intermediates like the one discussed is fundamental to future innovation.

References

-

DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

-

What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (2025). ResearchGate. Retrieved from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs. Retrieved from [Link]

-

On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved from [Link]

-

How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. Retrieved from [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

-

3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Langhua Pharma. Retrieved from [Link]

-

Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. (n.d.). NCBI. Retrieved from [Link]

-

Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. (n.d.). OUCI. Retrieved from [Link]

-

3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (n.d.). ExportersIndia. Retrieved from [Link]

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | C6H5F3N2O | CID 2315787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 90778-25-9|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Amino-2-hydroxy-5-trifluoromethylpyridine | 90778-25-9 [chemicalbook.com]

- 5. This compound, CasNo.90778-25-9 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Supplier in Mumbai, 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Trader, Maharashtra [chemicalmanufacturers.in]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5-(trifluoromethyl)pyridin-2-ol CAS number 90778-25-9

An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol (CAS: 90778-25-9)

Foreword: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide focuses on this compound (CAS No. 90778-25-9), a key building block that embodies the synergistic potential of a trifluoromethylated pyridinol scaffold. Its unique arrangement of an amino group, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and an electron-withdrawing -CF₃ group makes it a versatile intermediate for creating complex molecular architectures. This document serves as a comprehensive technical resource, consolidating its chemical properties, plausible synthetic routes, reactivity profile, and safety considerations to empower researchers in leveraging its full potential.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative. The presence of both a hydroxyl and an amino group on the pyridine ring, along with the powerful electron-withdrawing trifluoromethyl group, defines its chemical character. It is primarily recognized in its more stable 2-pyridone tautomeric form, 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one.[3][4]

Chemical Structure and Tautomerism

The molecule exists as two primary tautomers: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium generally favors the pyridone form due to the aromatic stability of the keto-enol system within the heterocyclic ring.

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Chemical Identifiers

A consistent and accurate identification is critical for procurement, regulatory compliance, and literature searches.

| Identifier | Value | Source(s) |

| CAS Number | 90778-25-9 | [3][5][6][7] |

| Molecular Formula | C₆H₅F₃N₂O | [3][6][7] |

| Molecular Weight | 178.11 g/mol | [3][6][7] |

| IUPAC Name | 3-amino-5-(trifluoromethyl)-1H-pyridin-2-one | [3] |

| Synonyms | 3-Amino-2-hydroxy-5-(trifluoromethyl)pyridine, this compound | [6][7][8][9] |

| InChI Key | UKJVAYOQXPDMHO-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The data presented below are compiled from various chemical supplier databases and computational predictions. Experimental values may vary slightly based on purity and measurement conditions.

| Property | Value | Source(s) |

| Physical Form | Off-white to pale yellow crystalline powder/solid | [9] |

| Melting Point | 164-168 °C | [9] |

| Boiling Point | 365.0 ± 42.0 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in water; soluble in DMSO and DMF | [9] |

| pKa | (Predicted values would be inserted here if available) | |

| LogP | 0.9863 (Predicted) | [10] |

The Significance of the Trifluoromethyl Group in Drug Design

The inclusion of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1][2] Understanding these principles provides context for the utility of this compound as a building block.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases a drug candidate's half-life.[1]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve oral bioavailability.[1]

-

Binding Interactions: The high electronegativity of the fluorine atoms can alter the electronic profile of the pyridine ring, influencing pKa and enabling unique interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins.[11]

-

Conformational Effects: The steric bulk of the -CF₃ group can lock a molecule into a specific, biologically active conformation.

Caption: Impact of the -CF₃ group on drug properties.

Synthesis and Manufacturing

While multiple proprietary methods may exist, a chemically sound and common approach for synthesizing aminopyridines is through the reduction of a corresponding nitro-substituted precursor. This method is reliable and scalable.

Plausible Synthetic Pathway: Reduction of Nitropyridine

The most logical precursor to this compound is 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (CAS: 33252-64-1).[12] The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis.

Caption: General synthetic scheme via nitro group reduction.

Representative Experimental Protocol: Stannous Chloride Reduction

This protocol is a representative method based on well-established procedures for aromatic nitro group reduction. Disclaimer: This protocol must be adapted and optimized under controlled laboratory conditions by qualified personnel. All necessary safety precautions should be taken.

Objective: To synthesize this compound from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol.

Materials:

-

3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol (or concentrated HCl) as solvent

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in ethanol (approx. 10-20 mL per gram of starting material).

-

Rationale: Ethanol is a common, effective solvent for both the starting material and the reagent.

-

-

Reagent Addition: To the stirred suspension, add stannous chloride dihydrate (4-5 eq) in portions. If the reaction is sluggish, a small amount of concentrated HCl can be added catalytically.

-

Rationale: SnCl₂ is a classic and effective reducing agent for nitroarenes. An excess is used to ensure complete conversion. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group.

-

-

Reaction Execution: Heat the mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and then neutralize by slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (~8-9). A thick white precipitate of tin salts (tin hydroxide) will form.

-

Rationale: Basification is crucial to deprotonate the product amine (making it soluble in organic solvents) and to precipitate the tin salts, facilitating their removal.

-

-

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separation funnel and extract the aqueous layer three times with ethyl acetate.

-

Rationale: The product is expected to be more soluble in an organic solvent like ethyl acetate than in the aqueous medium. Repeated extractions ensure maximum recovery.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications

The molecule's three key functional regions—the aromatic amino group, the pyridinol/pyridone system, and the trifluoromethyl-substituted ring—provide distinct handles for further chemical modification.

-

N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions, making it an excellent point for linking the scaffold to other molecular fragments.

-

O-Functionalization: The hydroxyl group of the pyridinol tautomer can be alkylated or acylated. In its pyridone form, the ring nitrogen can also be a site for alkylation.

-

Ring Functionalization: The pyridine ring itself, activated by the amino and hydroxyl groups and deactivated by the trifluoromethyl group, can potentially undergo electrophilic aromatic substitution, though conditions would need to be carefully selected.

Its primary application is as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[13][14][15] It serves as a key building block for constructing molecules with potential activity as kinase inhibitors, receptor antagonists, or other targeted therapeutics.[16][17]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The following information is a summary based on available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Statement | Code | Source(s) |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [7] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [7] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | [7] |

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[7] Store away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block that offers a direct route to incorporating the advantageous properties of the trifluoromethyl group into complex pyridinol scaffolds. Its well-defined reactivity and stable nature make it an invaluable tool for researchers in drug discovery and materials science. This guide provides the foundational knowledge necessary to handle, utilize, and innovate with this potent intermediate, paving the way for the development of next-generation pharmaceuticals and functional materials.

References

-

Tradeindia. 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine 98% - Cas No: 90778-25-9. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Shah, P., & Westwell, A. D. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]

-

ChemWhat. 3-Amino-2-hydroxy-5-trifluoromethylpyridine CAS#: 90778-25-9. [Link]

-

Tradeindia. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. [Link]

-

Fujimoto, H., & Hosoyama, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 159–171. [Link]

-

Cottet, F., Marull, M., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559-1568. [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Organic Letters. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [Link]

-

MDPI. Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. [Link]

-

PubChem. 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. [Link]

-

PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

Capot Chemical. MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]

-

Journal of Medicinal Chemistry. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

Wikipedia. Phenol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alfa Chemistry 5 - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 4. Page loading... [wap.guidechem.com]

- 5. parchem.com [parchem.com]

- 6. echemi.com [echemi.com]

- 7. CAS 90778-25-9 | 5-(Trifluoromethyl)-3-amino-2-hydroxypyridine - Synblock [synblock.com]

- 8. parchem.com [parchem.com]

- 9. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Supplier in Mumbai, 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Trader, Maharashtra [chemicalmanufacturers.in]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-Nitro-5-(trifluoromethyl)pyridin-2-ol | C6H3F3N2O3 | CID 2775093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Molecular Structure of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its molecular architecture, synthesis, characterization, and reactivity, offering critical insights for professionals in the field.

Core Molecular Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C6H5F3N2O.[1][2][3] Its structure is characterized by a pyridine ring functionalized with an amino group at the 3-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 5-position. The presence and positioning of these functional groups impart unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 178.11 g/mol [4][5] |

| CAS Number | 90778-25-9[1][2][6] |

| Appearance | Off-white to pale yellow powder[5] |

| Melting Point | 164-168 °C[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF.[5] |

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electron density of the pyridine ring. This electronic effect modulates the acidity of the hydroxyl group and the basicity of the amino group, which is a key consideration in its reaction chemistry.

Caption: Hierarchical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic strategy involves the following key transformations:

Experimental Protocol: A Generalized Synthetic Approach

-

Starting Material: The synthesis often commences with a pre-functionalized pyridine ring, such as a halogenated 5-(trifluoromethyl)pyridine derivative.

-

Nitration: Introduction of a nitro group at the 3-position is typically achieved using a mixture of nitric and sulfuric acid. The regioselectivity of this step is directed by the existing substituents on the pyridine ring.

-

Hydroxylation: The halogen at the 2-position is then displaced by a hydroxyl group via nucleophilic aromatic substitution, often using a strong base like sodium hydroxide.

-

Reduction: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl).

The choice of reagents and reaction conditions at each step is critical for minimizing side-product formation and maximizing the overall yield. For instance, the reduction of the nitro group must be selective to avoid undesired reactions with other functional groups on the molecule.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Table 2: Spectroscopic and Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic proton and the protons of the amino and hydroxyl groups. Chemical shifts are influenced by the electron-withdrawing trifluoromethyl group. |

| ¹³C NMR | Resonances for all six carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern. |

| ¹⁹F NMR | A singlet peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight (178.11 g/mol ).[4][5] High-resolution mass spectrometry can confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and O-H stretching vibrations, as well as C-F and aromatic C-C and C-N stretching frequencies. |

| HPLC/LC-MS | Used to assess the purity of the compound and to identify any potential impurities.[6] |

The interpretation of these data provides a comprehensive picture of the molecular structure and confirms the successful synthesis of the target compound.

Reactivity and Applications in Drug Discovery

The trifunctional nature of this compound makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[7] The amino and hydroxyl groups serve as convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

The trifluoromethyl group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Its high lipophilicity can enhance membrane permeability, while its resistance to metabolic degradation can improve in vivo stability.

Key Areas of Application:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a valuable starting point for the design of novel therapeutics targeting this important class of enzymes.

-

Agrochemicals: Trifluoromethyl-containing heterocycles are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[8]

-

Materials Science: The coordination chemistry of pyridine derivatives is well-established, and this compound can be used as a ligand for the synthesis of novel metal complexes with interesting catalytic or photophysical properties.

The strategic incorporation of this compound into lead compounds can lead to significant improvements in their biological activity and drug-like properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on its hazards and handling procedures.[9][10][11][12][13]

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

By adhering to these safety guidelines, researchers can minimize the risks associated with handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it an attractive starting material for the synthesis of a wide range of novel compounds with potential applications in medicine, agriculture, and materials science. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in these fields.

References

-

PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]

-

ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Amino-6-(trifluoromethyl)pyridin-2-ol | C6H5F3N2O | CID 39871634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Supplier in Mumbai, 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 90778-25-9|this compound|BLD Pharm [bldpharm.com]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol from 3-nitro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide for the Synthesis of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Abstract: this compound is a highly valuable heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique structure, featuring a pyridin-2-one core, a nucleophilic amino group, and a lipophilic trifluoromethyl moiety, makes it a sought-after intermediate. This guide provides a comprehensive technical overview for the synthesis of this target molecule starting from 3-nitro-5-(trifluoromethyl)pyridine. We address the inherent chemical challenge that this transformation is not a single-step reaction and requires a strategic, multi-step approach involving pyridine N-oxidation, regioselective hydroxylation, and chemoselective nitro group reduction. This document details the underlying chemical principles, provides field-proven experimental protocols, and compares various methodologies to guide researchers and process chemists in achieving an efficient and scalable synthesis.

Strategic Analysis of the Synthesis

The direct conversion of 3-nitro-5-(trifluoromethyl)pyridine to this compound is a non-trivial synthetic problem. It requires two distinct chemical transformations: the reduction of a nitro group to an amine and the introduction of a hydroxyl group at the C2 position of the pyridine ring. A direct, single-step conversion is not feasible.

Therefore, a logical, multi-step synthetic pathway is required. The most chemically sound strategy involves first activating the C2 position for hydroxylation, followed by the reduction of the nitro group. This avoids attempting to perform challenging C-H activation on a deactivated pyridine ring or dealing with the complexities of directing groups in later stages.

Our proposed three-step sequence is as follows:

-

N-Oxidation: Conversion of the starting pyridine to its corresponding N-oxide to activate the C2 position toward nucleophilic attack.

-

Hydroxylation: Regioselective introduction of a hydroxyl group at the C2 position via a Boekelheide-type rearrangement of the N-oxide.

-

Nitro Reduction: Chemoselective reduction of the nitro group to the target primary amine, yielding the final product.

Caption: Proposed multi-step synthesis pathway.

Mechanistic Insights and Rationale for Experimental Choices

A deep understanding of the mechanism behind each step is critical for troubleshooting and optimization. The choices of reagents and conditions are predicated on achieving high selectivity and yield.

Step 1: N-Oxidation of the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃), is electron-deficient and resistant to electrophilic attack. However, the lone pair of electrons on the ring nitrogen remains nucleophilic. This allows for oxidation to the corresponding N-oxide.

Causality: This step is crucial because the N-oxide functionality electronically activates the C2 (α) and C4 (γ) positions of the pyridine ring, making them susceptible to nucleophilic attack and rearrangement—a necessary prerequisite for the subsequent hydroxylation step.

Commonly used reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and acetic acid. The selection is often based on substrate compatibility and safety considerations.

Step 2: Introduction of the C2-Hydroxyl Group

With the N-oxide in hand, the C2 position can be functionalized. A classic and effective method is the Boekelheide rearrangement. The N-oxide is treated with acetic anhydride (Ac₂O), which leads to an O-acylated intermediate. This intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by tautomerization, to yield a 2-acetoxypyridine derivative. Subsequent hydrolysis under acidic or basic conditions cleaves the acetate ester to afford the desired 2-pyridinol (which exists in tautomeric equilibrium with the 2-pyridinone form).

Step 3: Chemoselective Nitro Group Reduction

This is the final and key transformation. The primary challenge is to reduce the nitro group to an amine with high efficiency while leaving the trifluoromethyl group and the pyridinone ring intact. The trifluoromethyl group is generally robust under most reduction conditions, but the choice of reductant is critical for overall success.[2]

Two main classes of reduction methods are employed:

A) Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is often favored for its clean reaction profile and high yields, as the only byproduct is water.[3]

-

Palladium on Carbon (Pd/C): The most common catalyst for nitro group reduction. It is highly effective but must be used with caution if other reducible functional groups (e.g., halogens, alkenes) are present.[4]

-

Raney Nickel (Ra-Ni): A cost-effective alternative, often used when dehalogenation is a concern with Pd/C.[3][5] It can sometimes require higher pressures or temperatures.

-

Platinum(IV) Oxide (PtO₂): A powerful catalyst that is also effective for reducing aromatic systems, so conditions must be carefully controlled to ensure selectivity for the nitro group.[6]

B) Chemical Reduction (Metal/Acid Systems): These methods utilize a metal in an acidic medium to act as the stoichiometric reductant. They are highly reliable, scalable, and often show excellent chemoselectivity.[7]

-

Iron in Acetic or Hydrochloric Acid (Fe/AcOH or Fe/HCl): A classic, robust, and inexpensive method for reducing aromatic nitro compounds.[8][9] The reaction is heterogeneous and generally very selective. Workup can be complicated by the need to remove iron salts.[10]

-

Tin(II) Chloride (SnCl₂): A milder reducing agent that is particularly useful for substrates sensitive to strongly acidic conditions.[4][10] It offers high selectivity for nitro groups in the presence of other reducible functionalities like carbonyls or nitriles.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, including steps for reaction monitoring, workup, and purification.

Sources

- 1. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. mdpi.org [mdpi.org]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Amino-5-(trifluoromethyl)pyridin-2-ol: Discovery, Synthesis, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a pivotal building block in modern medicinal chemistry. The document delves into the historical context of its emergence, details its synthetic pathways with accompanying protocols, and explores its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). By synthesizing information from patent literature and chemical databases, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation.

Introduction: The Emergence of a Key Scaffold

This compound (CAS Number: 90778-25-9) is a substituted pyridinone that has gained significant traction in the pharmaceutical and agrochemical industries.[1][2] Its unique trifluoromethyl group imparts desirable physicochemical properties, such as enhanced metabolic stability and membrane permeability, to larger molecules.[3] While its early history is not extensively documented in dedicated publications, its importance has grown in parallel with the rise of targeted protein degradation, a revolutionary therapeutic modality. This guide will illuminate the path from its chemical synthesis to its application as a cornerstone in the design of sophisticated drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90778-25-9 | [1] |

| Molecular Formula | C₆H₅F₃N₂O | [4] |

| Molecular Weight | 178.11 g/mol | [4] |

| Appearance | Off-white to pale yellow powder | [1] |

| Melting Point | 164-168 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF | [1] |

The Synthetic Pathway: From Nitro Precursor to Amino Scaffold

The primary and most logical synthetic route to this compound involves the reduction of its corresponding nitro precursor, 3-nitro-5-(trifluoromethyl)pyridin-2-ol. This transformation is a standard and well-established reaction in organic chemistry, suggesting that the discovery of the amino compound likely followed the synthesis of its nitro analog.

Synthesis of the Precursor: 3-Nitro-5-(trifluoromethyl)pyridin-2-ol

The synthesis of various trifluoromethyl-substituted pyridines is detailed in patent literature, providing a basis for the preparation of the nitro precursor. For instance, European Patent EP 2 368 550 B1 describes the synthesis of 5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, which is the tautomeric form of 3-nitro-5-(trifluoromethyl)pyridin-2-ol.[1] This synthesis often starts from more readily available trifluoromethyl-substituted pyridines.

The Key Transformation: Reduction of the Nitro Group

The conversion of the 3-nitro group to the 3-amino group is the critical step in the synthesis of the target molecule. This reduction can be achieved through various established methods, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound

Disclaimer: This is a representative protocol based on standard chemical transformations and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

-

Preparation of the Reaction Mixture: In a suitable hydrogenation vessel, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Addition of Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain the desired purity.

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Building Block for Targeted Protein Degradation

The true significance of this compound lies in its application as a versatile building block in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively degrade disease-causing proteins.[6] They typically consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase.

The 3-amino and 2-hydroxyl (or 2-oxo) functionalities of this compound provide convenient handles for chemical modification and attachment of linkers, which are crucial for the proper functioning of a PROTAC. The trifluoromethyl group, as previously mentioned, enhances the drug-like properties of the final molecule.

Role as a Linker Attachment Point in PROTACs

The amine group of this compound is a common site for the attachment of the linker moiety in a PROTAC. This is typically achieved through an amidation reaction with a carboxylic acid-functionalized linker. The pyridinone core itself can be part of a larger scaffold that binds to the target protein or can be further functionalized.

Caption: General structure of a PROTAC and the role of the building block.

Case Study: A PROTAC Targeting SOS1

A concrete example of the utility of this compound can be found in the PROTAC database (PROTAC-DB). A PROTAC designed to target SOS1, a guanine nucleotide exchange factor involved in cancer, incorporates this building block.[7] In this molecule, the amino group of the 3-amino-5-(trifluoromethyl)phenyl moiety (derived from our title compound) serves as an attachment point for a linker that connects to the E3 ligase ligand.[7]

Table 2: Example of a PROTAC Incorporating the 3-Amino-5-(trifluoromethyl)phenyl Scaffold

| Property | Value | Source |

| PROTAC ID | 4255 | [7] |

| Target Protein | SOS1 | [7] |

| E3 Ligase | VHL | [7] |

| Molecular Weight | 1041.3 g/mol | [7] |

| IUPAC Name | (2S,4R)-1-[(2S)-2-[3-[3-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]piperidine-1-carbonyl]azetidin-1-yl]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | [7] |

Conclusion and Future Outlook

This compound has transitioned from a relatively obscure chemical intermediate to a valuable tool in the arsenal of medicinal chemists. Its straightforward synthesis and strategic functional groups make it an ideal building block for the construction of complex and highly functional molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for and importance of such well-designed scaffolds are set to increase. Further research into novel synthetic routes and the exploration of its incorporation into a wider range of therapeutic agents will undoubtedly solidify its position as a key player in the future of drug discovery.

References

- EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google P

- 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. (URL: not available)

- EP 2 368 550 B1. (URL: not available)

- Fluorides Supplier in CITY,Trader in ST

- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google P

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

-

PROTAC-DB. (URL: [Link])

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (URL: [Link])

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. PROTAC-DB [cadd.zju.edu.cn]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol, a key heterocyclic building block in modern medicinal chemistry.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. Instead, it offers a detailed exposition of the scientific principles and practical methodologies required to generate robust and reliable data. We delve into the predicted physicochemical properties based on the compound's functional moieties, present detailed protocols for both kinetic and thermodynamic solubility assessment, and provide a systematic approach to evaluating its stability under forced degradation conditions as stipulated by international guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is structured to empower researchers to thoroughly understand and experimentally determine the critical solubility and stability profiles of this compound, thereby facilitating its effective utilization in drug discovery and development programs.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted pyridinone derivative of significant interest in the synthesis of novel pharmaceutical agents. The trifluoromethyl (-CF3) group is a prevalent feature in modern pharmaceuticals, known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of drug candidates.[4][5][6][7][8] The aminopyridine scaffold is also a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[2]

A thorough understanding of the solubility and stability of this intermediate is paramount for its successful application. Solubility directly impacts bioavailability and the feasibility of formulation development, while stability determines the compound's shelf-life, storage conditions, and potential for degradation into impurities that could affect safety and efficacy.[9]

This guide will provide the scientific rationale and detailed experimental protocols to empower researchers to comprehensively characterize these critical attributes for this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | [10] |

| Molecular Weight | 178.11 g/mol | [10] |

| Appearance | Off-white to pale yellow powder | [9] |

| Melting Point | 164-168 °C | [9] |

| Predicted LogP | 0.6 | [10] |

| Qualitative Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF. | [9] |

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Predicted Solubility Profile

The structure of this compound suggests a molecule with moderate polarity. The amino and hydroxyl groups are capable of hydrogen bonding, which should contribute to some degree of aqueous solubility. Conversely, the trifluoromethyl group is strongly electron-withdrawing and lipophilic, which will tend to decrease water solubility.[5][11][12] The pyridinone ring itself has a degree of aromatic character. The interplay of these functional groups will result in a pH-dependent solubility profile. The amino group is basic and will be protonated at low pH, increasing solubility. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form and can be deprotonated at high pH, which may also influence solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[7] It provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions.

This protocol utilizes nephelometry to measure the amount of light scattered by suspended particles, providing a sensitive measure of precipitation.[8]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Aqueous Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 6.5, and 7.4) to mimic physiological conditions.

-

Assay Procedure: a. Add 198 µL of each aqueous buffer to separate wells of a 96-well plate. b. Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. c. Mix the plate gently for 1 minute. d. Incubate the plate at room temperature for 2 hours. e. Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Thermodynamic Solubility Determination

Thermodynamic solubility, often referred to as equilibrium solubility, is the "gold standard" measurement. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[13]

The shake-flask method is the traditional and most widely accepted method for determining thermodynamic solubility.[13]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 4.0, 6.5, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: The thermodynamic solubility is reported in µg/mL or µM.

| Solvent/Buffer (pH) | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| pH 4.0 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| pH 6.5 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Experimental Data] |

| Water | 25 | [Experimental Data] | [Experimental Data] |

| pH 7.4 Buffer | 37 | [Experimental Data] | [Experimental Data] |

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, or stress testing, are conducted under more severe conditions than accelerated stability studies to understand the degradation pathways and to develop stability-indicating analytical methods.[1][9]

Predicted Stability Profile

The aminopyridine functionality may be susceptible to oxidation, particularly at the amino group.[14] The pyridine ring itself is generally stable but can undergo degradation under harsh conditions. The trifluoromethyl group is known for its high metabolic and chemical stability due to the strong carbon-fluorine bond.[4][5] Hydrolysis is a potential degradation pathway, especially at the extremes of pH, which could potentially affect the amino or hydroxyl groups. Photostability should also be assessed, as aromatic systems can be susceptible to photodegradation.

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at sufficient levels for detection and characterization without complete destruction of the molecule.[10]

Caption: Workflow for forced degradation studies.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

-

Heat the solution at 60-80°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature or heat gently (e.g., 40-60°C) and collect samples at different intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor the degradation over time.

-

Samples can be directly injected or diluted for HPLC analysis.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

-

Prepare a solution of the compound and expose it to the same temperature.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

Analytical Method for Quantification

A stability-indicating analytical method is required to separate the parent compound from its degradation products. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable starting point. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[15][16][17][18][19]

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

Stability Data Summary (Template)

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl | 24 h | 60°C | [Data] | [Data] | [Data] |

| 0.1 M NaOH | 24 h | RT | [Data] | [Data] | [Data] |

| 3% H₂O₂ | 24 h | RT | [Data] | [Data] | [Data] |

| Thermal (Solid) | 7 days | 80°C | [Data] | [Data] | [Data] |

| Photolytic (ICH Q1B) | - | - | [Data] | [Data] | [Data] |

Potential Degradation Pathway

Based on the functional groups present, a potential degradation pathway under oxidative stress is proposed below. The amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or N-oxides.

Caption: Potential degradation pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug discovery and development process. The provided templates for data presentation will allow for a systematic compilation of experimental findings. A thorough characterization of these fundamental properties will ultimately facilitate the successful advancement of new chemical entities derived from this important building block.

References

- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. Benchchem.

- Mena, D., Zafrilla, C., & Cabrera-Andrade, A. (2025).

- Hovione. (2024).

- ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment....

- SIELC Technologies. (n.d.). Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.

- BenchChem. (2025). A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)

- Raust, J. A., & Goulay-Dufaÿ, S. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83–88.

- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia.

- ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?.

- Ishihara, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 156-172.

- ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.

- Singh, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19353-19369.

- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....

- ExportersIndia. (n.d.). 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one. ExportersIndia.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8295.

- PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyridin-2-ol. PubChem.

- ResearchGate. (2022).

- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

- United States Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09)

- BLDpharm. (n.d.). 90778-25-9|this compound. BLDpharm.

- PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. PubChem.

- Benchchem. (2025). Technical Support Center: Purification of 5-(Trifluoromethyl)

- MDPI. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw. Molecules, 28(25), 8234.

- ResearchGate. (2023). Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw.

- Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4849–4861.

- Wikipedia. (n.d.). 3-Aminopyridine. Wikipedia.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.

- Benchchem. (n.d.). 3-Amino-5-chloropyridine. Benchchem.

- Synquest Labs. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine. Synquest Labs.

- Barbosa, I., et al. (2023). Analytical methods for amatoxins: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 232, 115421.

- ChemicalBook. (n.d.). 3-Amino-2-bromopyridine CAS#: 39856-58-1. ChemicalBook.

- PubChem. (n.d.). 2-Amino-5-chloropyridine. PubChem.

- Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropyridine 210169-05-4. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. 90778-25-9|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Supplier in Mumbai, 3-Amino-5-(trifluoromethyl) pyridin-2(1H)-one Trader, Maharashtra [chemicalmanufacturers.in]

- 10. 3-Amino-6-(trifluoromethyl)pyridin-2-ol | C6H5F3N2O | CID 39871634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. epa.gov [epa.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Analytical methods for amatoxins: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 3-Amino-5-(trifluoromethyl)pyridin-2-ol: A Technical Guide for Researchers

For professionals engaged in the intricate landscape of drug discovery and development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This technical guide provides an in-depth exploration of the spectroscopic characteristics of 3-Amino-5-(trifluoromethyl)pyridin-2-ol , a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive methodologies to offer a robust analytical framework for researchers. This document is structured to provide not only the spectral data but also the underlying scientific rationale for its interpretation, empowering researchers to apply these principles to their own analytical challenges.

Molecular Structure and Spectroscopic Overview

This compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. For the purpose of this guide, we will consider the pyridin-2-ol tautomer for spectral prediction and analysis. The strategic placement of an amino group, a hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its atomic connectivity and electronic landscape.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.35 | d | 2.1 |

| H-6 | 7.98 | d | 2.1 |